

Spectroscopic data of Ethyl dec-4-enoate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ethyl dec-4-enoate

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An In-depth Technical Guide to the Spectroscopic Data of Ethyl dec-4-enoate

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for **Ethyl dec-4-enoate** (C₁₂H₂₂O₂), a monounsaturated fatty acid ester. As a molecule with applications in the flavor and fragrance industries, its unambiguous identification and quality control are paramount. This document offers an in-depth exploration of its molecular structure through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide expert interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural elucidation of unsaturated esters.

Introduction and Molecular Structure

Ethyl dec-4-enoate is an organic compound classified as a fatty acid ester.^[1] It consists of a ten-carbon chain with a double bond at the C4 position and an ethyl ester functional group. The presence of the double bond gives rise to geometric isomerism, resulting in two distinct forms: cis (Z) and trans (E). These isomers can possess different physical and sensory properties,

making their differentiation critical. Spectroscopic methods provide the definitive means for this structural and isomeric characterization.

The molecular formula is $C_{12}H_{22}O_2$ with a molecular weight of approximately 198.30 g/mol .[2] The core structure contains several key features that give rise to characteristic spectroscopic signals:

- An ethyl ester group (-COOCH₂CH₃).
- A disubstituted carbon-carbon double bond (-CH=CH-).
- An aliphatic chain of methylene (-CH₂-) groups and a terminal methyl (-CH₃) group.

Below is a diagram illustrating the general structure of **Ethyl dec-4-enoate**.

Caption: General molecular structure of **Ethyl dec-4-enoate**.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's proton framework.[3]

Experimental Protocol: Rationale and Procedure

A robust ¹H NMR spectrum requires careful sample preparation and instrument setup.

Objective: To obtain a high-resolution spectrum where all proton signals are clearly resolved and accurately integrated.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl dec-4-enoate** in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chosen as the standard because its protons are highly shielded, producing a single sharp signal at 0.00 ppm that rarely interferes with analyte signals.[4]
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies spectral interpretation. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

Data Interpretation and Analysis

The ^1H NMR spectrum of **Ethyl dec-4-enoate** will show distinct signals corresponding to the ethyl group, the aliphatic chain, and the olefinic protons.



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Differentiating (E) and (Z) Isomers

The key to distinguishing the trans (E) and cis (Z) isomers lies in the coupling constant (J) between the two olefinic protons (H-4 and H-5).

- For the (E)-isomer: The protons are trans to each other, resulting in a larger coupling constant, typically in the range of $^{15}\text{J}_{\text{H-H}} \approx 12\text{-}18$ Hz.
- For the (Z)-isomer: The protons are cis to each other, leading to a smaller coupling constant, typically $^{15}\text{J}_{\text{H-H}} \approx 6\text{-}12$ Hz.

This difference in coupling constant provides a definitive method for assigning the stereochemistry of the double bond.

Carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.^[6]

Experimental Protocol

The protocol is similar to that for ^1H NMR, but the experiment is designed to detect the ^{13}C isotope.

Objective: To identify all unique carbon environments within the molecule.

Methodology:

- **Sample Preparation:** A more concentrated sample (20-50 mg in ~0.6 mL of CDCl_3) is often used due to the low natural abundance of ^{13}C .
- **Data Acquisition:** The spectrum is typically acquired on a 100 MHz (for a 400 MHz ^1H instrument) spectrometer using proton decoupling. This technique collapses carbon-proton coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation.^[6]

Data Interpretation and Analysis

The proton-decoupled ^{13}C NMR spectrum of **Ethyl dec-4-enoate** is expected to show 12 distinct signals, as all carbons are in unique chemical environments.



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Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol

Objective: To identify the key functional groups present in **Ethyl dec-4-enoate**.

Methodology:

- **Sample Preparation:** As **Ethyl dec-4-enoate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .

Data Interpretation and Analysis

The IR spectrum will be dominated by absorptions from the ester and alkene groups.



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The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1735 cm^{-1} . The presence of the C=C stretch confirms the unsaturation, while the strong C-H and C-O stretches confirm the aliphatic and ester components, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Experimental Protocol

Objective: To determine the molecular weight and characteristic fragmentation pattern of **Ethyl dec-4-enoate**.

Methodology:

- **Sample Introduction:** The sample is typically introduced via Gas Chromatography (GC-MS), which separates the compound from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method. High-energy electrons bombard the molecule, ejecting an electron to form a molecular ion ($M^{+\cdot}$) and causing fragmentation.
- **Analysis:** The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation and Analysis

The mass spectrum provides a fingerprint of the molecule's structure.

- Molecular Ion (M^+): For $C_{12}H_{22}O_2$, the molecular ion peak is expected at $m/z = 198$. This peak confirms the molecular weight of the compound.[8]
- Fragmentation Pattern: The molecular ion is often unstable and fragments in predictable ways. Key expected fragments for an unsaturated ethyl ester include:
 - Loss of the ethoxy group ($-OC_2H_5$): $[M - 45]^+$, leading to a peak at $m/z = 153$.
 - Loss of an ethyl radical ($-C_2H_5$): $[M - 29]^+$, leading to a peak at $m/z = 169$.
 - McLafferty rearrangement: A characteristic rearrangement for esters that can lead to a prominent peak at $m/z = 88$.
 - Cleavage at the allylic position: Fragmentation adjacent to the double bond.

The NIST WebBook provides a reference mass spectrum for Ethyl trans-4-decenoate, which can be used for authoritative comparison.[8]

Integrated Spectroscopic Workflow

A conclusive structural elucidation is never reliant on a single technique. Instead, it is a synergistic process where each method provides a piece of the puzzle.



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Caption: Integrated workflow for the structural elucidation of **Ethyl dec-4-enoate**.

Conclusion

The comprehensive spectroscopic analysis of **Ethyl dec-4-enoate** is achieved through the combined application of NMR, IR, and MS techniques. ^1H and ^{13}C NMR establish the precise carbon-hydrogen framework and, crucially, determine the stereochemistry of the C4 double bond through proton coupling constants. IR spectroscopy provides rapid confirmation of the essential ester and alkene functional groups. Finally, Mass Spectrometry confirms the molecular weight and offers further structural validation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and characterization of **Ethyl dec-4-enoate**, ensuring its quality and purity for its intended applications.

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- To cite this document: BenchChem. [Spectroscopic data of Ethyl dec-4-enoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106672#spectroscopic-data-of-ethyl-dec-4-enoate\]](https://www.benchchem.com/product/b106672#spectroscopic-data-of-ethyl-dec-4-enoate)

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